molecular formula C15H14N4O3 B5626530 N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B5626530
M. Wt: 298.30 g/mol
InChI Key: IUTFRDAABYLLJP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide belongs to the pyrazolopyrimidine class, identified for its unique structural and chemical properties that make it a point of study for various chemical and biological applications. Although explicit research on this exact compound is scarce, studies on closely related pyrazolopyrimidine derivatives provide insights into the synthesis, structure, and properties that could be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multi-step chemical reactions starting from simple precursors. For example, a study on the synthesis of similar pyrazolopyrimidine compounds involves the condensation of amines, benzyl alcohol, and phenylboronic acid in the presence of palladium catalysts, following activation with p-nitrophenyl esters, indicating a complex synthesis process that could be applied to N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (Gregg et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by single crystal X-ray diffraction studies, which reveal their crystalline forms and molecular geometry. For instance, related compounds have been shown to crystallize in various systems with detailed hydrogen bond interactions, providing insights into the molecular arrangements that contribute to their stability and reactivity (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Pyrazolopyrimidines undergo various chemical reactions, including cycloadditions, substitutions, and transformations leading to a wide range of derivatives with diverse properties. These reactions are often influenced by the pyrazolopyrimidine core's reactivity, which serves as a versatile scaffold for further chemical modifications (Drev et al., 2014).

Mechanism of Action

The compound is designed as a novel CDK2 inhibitor . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . The compound exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Future Directions

The compound has shown promising results as a CDK2 inhibitor, displaying potent dual activity against examined cell lines and CDK2 . Future research could focus on further investigations of this compound, particularly its potential for use in cancer treatment .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c1-21-12-5-4-10(8-13(12)22-2)18-15(20)11-9-17-19-7-3-6-16-14(11)19/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTFRDAABYLLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C3N=CC=CN3N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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